molecular formula C11H15NO4S B6146531 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid CAS No. 28044-76-0

2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid

Cat. No.: B6146531
CAS No.: 28044-76-0
M. Wt: 257.3
InChI Key:
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Description

“2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid” is a compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.31 g/mol . The compound is also known by other names such as Boc-dl- (2-thienyl)glycine .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3, (H,12,15) (H,13,14) . The compound’s structure includes a thiophene ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amino group .


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 95-98°C . It has a computed XLogP3-AA value of 1.9 , indicating its lipophilicity. The compound has two hydrogen bond donors .

Scientific Research Applications

Synthesis Applications

  • Peptide Synthesis : The compound has been used in the synthesis of peptides, particularly in the preparation of N-(tert-butoxy)carbonyl-protected peptides. These peptides can undergo C-alkylation and addition to Michael acceptors, highlighting its versatility in peptide modification (Matt & Seebach, 1998).

  • Electrochromic Materials : A derivative of the compound, 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid, has been synthesized for the study of electropolymerization and electrochromic properties. This application is significant for materials science, particularly in the development of electrochromic devices (Zhang et al., 2016).

  • Solid Phase Peptide Synthesis : The tert-butyloxycarbonyl group, a key component of the compound, is critical in solid phase synthesis of carbonylated peptides. It allows the synthesis of peptides containing modified residues, which have implications in studying oxidatively modified peptides related to diseases (Waliczek et al., 2015).

  • Synthesis of Fluorescent Amino Acid Derivatives : A study describes the synthesis of a highly fluorescent amino acid derivative using the tert-butoxycarbonyl protected form. This derivative has applications in peptide studies due to its sensitive analytical probing capabilities (Szymańska et al., 2003).

  • Acylation in Organic Synthesis : The compound is used in the generation and cyclization of acyl radicals from thiol esters under tin-free conditions. This has applications in the synthesis of cycloalkanones, which are valuable in various organic syntheses (Crich & Hao, 1997).

  • Building Blocks for Combinatorial Chemistry : The compound is utilized in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. This is particularly useful in combinatorial solid phase synthesis for the creation of novel peptide isosteres (Groth & Meldal, 2001).

Chemical Property Studies

  • Study of Tert-Butyloxycarbonyl Group : Research has been conducted to quantitatively cleave the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This is essential for the study of amino group protection in peptide synthesis (Ehrlich-Rogozinski, 1974).

  • Nucleophile-Induced Rearrangement Studies : The compound is involved in studies of nucleophile-induced rearrangement, such as the transformation of 2H-azirine-2-carbonyl azides to tetrazol-1-yl acetic acid derivatives. This contributes to a better understanding of reaction mechanisms in organic chemistry (Efimenko et al., 2021).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid' involves the protection of the amine group, followed by the synthesis of the thiophene ring and the subsequent deprotection of the amine group.", "Starting Materials": [ "2-amino-2-(thiophen-2-yl)acetic acid", "tert-butyl chloroformate", "triethylamine", "diisopropylethylamine", "thiophene", "N,N-dimethylformamide", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-amino-2-(thiophen-2-yl)acetic acid with tert-butyl chloroformate and triethylamine in N,N-dimethylformamide to obtain 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid.", "Step 2: Synthesis of the thiophene ring by reacting thiophene with diisopropylethylamine and tert-butyl chloroformate in N,N-dimethylformamide to obtain thiophene-2-carbonyl tert-butyl carbonate.", "Step 3: Deprotection of the amine group by reacting 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid with methanol and water to obtain the final product, 2-{[(carbonyl)amino]-2-(thiophen-2-yl)acetic acid}." ] }

CAS No.

28044-76-0

Molecular Formula

C11H15NO4S

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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